molecular formula C19H21NO5 B3082055 [9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid CAS No. 1119450-13-3

[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid

Cat. No. B3082055
CAS RN: 1119450-13-3
M. Wt: 343.4 g/mol
InChI Key: ITFUWNGLFHZZSX-UHFFFAOYSA-N
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Description

“[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid” is a chemical compound with the molecular formula C19H21NO5 . It has a molecular weight of 343.38 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzoxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom, and two methoxy groups attached to phenyl rings .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 527.6±50.0 °C at 760 mmHg . Other physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Mast Cell Stabilization

Mast cells play a dual role in physiological and pathological conditions. When activated, they can either protect or harm, depending on the context. Mast cell degranulation leads to the release of inflammatory mediators, which contributes to conditions like allergy, eczema, anaphylactic shock, and mastocytosis. Researchers have explored the use of 2-methoxyphenylacetic acid derivatives, specifically 2,3,4,9-tetrahydro-β-carboline-3-carboxylic acid analogs , as mast cell stabilizers. These compounds inhibit mast cell degranulation and may have therapeutic potential in related diseases .

Inhibition of NO Production

The compound has been employed in the synthesis of aryloxybenzothiazoles, which act as inhibitors of nitric oxide (NO) production. NO plays a crucial role in various physiological processes, and its dysregulation is associated with several diseases. By targeting NO production, researchers aim to develop therapeutic agents for conditions such as inflammation, cardiovascular diseases, and cancer .

Transcription Inhibition via Gli1 Targeting

Gli1 is a transcription factor involved in the Hedgehog signaling pathway, which plays a role in embryonic development and cancer progression. Researchers have explored 2-methoxyphenylacetic acid derivatives as transcription inhibitors of Gli1. These compounds may have potential as antitumor agents by modulating Gli1-mediated gene expression .

NR2B/NMDA Receptor Antagonism

The compound has been investigated as a building block for indole derivatives with NR2B/NMDA receptor antagonistic activity. NMDA receptors are involved in synaptic plasticity and memory formation. Modulating their activity is relevant in neurological disorders such as Alzheimer’s disease and neuropathic pain2-Methoxyphenylacetic acid derivatives may contribute to the development of novel NR2B receptor antagonists .

Chemical Synthesis

Beyond its specific applications, 2-methoxyphenylacetic acid serves as a versatile reactant in chemical synthesis. Researchers have utilized it in various reactions to create diverse compounds. Its straightforward synthesis and reactivity make it valuable for constructing more complex molecules .

Indolizidine Formation via Protodeboronation

In a fascinating study, researchers employed a related compound, (3,5-bis(trifluoromethyl)phenyl)lithium , for protodeboronation reactions. This strategy led to the formation of indolizidine derivatives. The resulting indolizidine compounds may have potential applications in drug discovery and synthetic chemistry .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, it should be handled with care, and appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its reactivity, and its potential uses. It could also be interesting to explore its potential biological activity and possible applications in medicine or other fields .

properties

IUPAC Name

2-[9-methoxy-2-(3-methoxyphenyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-15-7-3-5-13(9-15)17-11-20(12-18(21)22)10-14-6-4-8-16(24-2)19(14)25-17/h3-9,17H,10-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFUWNGLFHZZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC3=C(O2)C(=CC=C3)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301139736
Record name 2,3-Dihydro-9-methoxy-2-(3-methoxyphenyl)-1,4-benzoxazepine-4(5H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid

CAS RN

1119450-13-3
Record name 2,3-Dihydro-9-methoxy-2-(3-methoxyphenyl)-1,4-benzoxazepine-4(5H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-9-methoxy-2-(3-methoxyphenyl)-1,4-benzoxazepine-4(5H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301139736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid
Reactant of Route 2
[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid
Reactant of Route 3
[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid
Reactant of Route 4
[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid
Reactant of Route 6
[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid

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